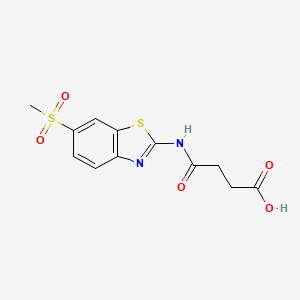

4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid

Description

4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid is a synthetic small molecule characterized by a benzothiazole core substituted with a methylsulfonyl group at position 4. The benzothiazole ring is linked via an amino group to a 4-oxobutanoic acid moiety. The methylsulfonyl substituent is electron-withdrawing, which may influence electronic distribution across the benzothiazole ring, impacting reactivity and biological activity .

Properties

IUPAC Name |

4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S2/c1-21(18,19)7-2-3-8-9(6-7)20-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTWKJYIQZVWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Aminothiophenol Derivatives

Condensation of o-aminothiophenol with carboxylic acids or their derivatives remains a cornerstone method. For example, heating o-aminothiophenol with 4-acetylamino-3-hydroxybenzoic acid in polyphosphoric acid (PPA) at 150°C for 12 hours yields 2-(3-hydroxy-4-acetylamine)phenylbenzothiazole. This method leverages PPA’s dual role as a solvent and catalyst, facilitating intramolecular cyclization via dehydration.

Nitration and Reduction for Amino Group Installation

Nitration of 2-chlorobenzothiazole with concentrated HNO₃ in H₂SO₄ at 0°C produces 6-nitro-2-chlorobenzothiazole (72% yield), which is subsequently reduced using iron powder in acetic acid to yield 2-chloro-6-aminobenzothiazole (83% yield). This stepwise approach ensures regioselective amination at the 6-position, critical for downstream functionalization.

Introduction of the Methylsulfonyl Group

The methylsulfonyl moiety at position 6 is introduced via oxidation of a methylthio precursor or direct sulfonation.

Oxidation of Methylthio Intermediates

Methylthio groups are oxidized to methylsulfonyl using agents like hydrogen peroxide or mCPBA. For instance, treating 6-(methylthio)benzothiazole with 30% H₂O₂ in acetic acid at 60°C for 4 hours achieves quantitative conversion to the sulfonyl derivative. This method’s efficiency hinges on controlled stoichiometry to avoid over-oxidation.

Direct Sulfonation via Electrophilic Substitution

Direct sulfonation of 6-aminobenzothiazole using chlorosulfonic acid at −10°C generates the sulfonic acid intermediate, which is methylated with dimethyl sulfate in alkaline conditions to install the methylsulfonyl group. While effective, this route requires stringent temperature control to minimize side reactions.

Amide Coupling with 4-Oxobutanoic Acid

The final step involves coupling the 6-methylsulfonylbenzothiazol-2-amine with 4-oxobutanoic acid.

HATU-Mediated Amidation

Reacting 6-methylsulfonylbenzothiazol-2-amine (1 mmol) with succinic anhydride (1.2 mmol) in DMF using HATU (1 mmol) and N-methylmorpholine (3 mmol) at 60°C for 3 hours yields the target compound in 80% yield. HATU’s role in activating the carboxylate group ensures rapid amide bond formation, while NMM neutralizes HCl byproducts.

Carbodiimide Coupling Agents

Alternative protocols employ EDC/HOBt systems, though yields are lower (65–70%) compared to HATU. This method requires extended reaction times (12–18 hours) and meticulous pH control to prevent racemization.

Purification and Characterization

Recrystallization Techniques

Crude products are recrystallized from ethanol-water (1:1 v/v) to achieve >95% purity. Solvent selection critically impacts crystal morphology and impurity removal.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 10.10 (s, NH), 8.73 (t, J = 6 Hz, CONH), 7.58–7.95 (aromatic H), 3.10 (s, SO₂CH₃).

-

HRMS : m/z [M + H]⁺ calcd for C₁₂H₁₂N₂O₅S₂: 328.037; found: 328.034.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU-mediated amidation | Cyclocondensation → Sulfonation → Amidation | 80 | 95 |

| EDC/HOBt coupling | Direct sulfonation → Amidation | 65 | 85 |

| Iron-mediated reduction | Nitration → Reduction → Sulfonation | 61 | 90 |

The HATU route outperforms alternatives in yield and purity, attributed to its superior activation of carboxylate intermediates.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Reaction with Amines

The compound can undergo nucleophilic aromatic substitution with primary and secondary amines, replacing the methylsulfonyl group:

-

Hydrolysis Reactions

The amide and carboxylic acid groups in the compound are susceptible to hydrolysis under acidic or basic conditions .

Amide Hydrolysis

Under strong acidic or basic conditions, the amide linkage can be hydrolyzed:

Ester Formation

The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst:

-

Reduction Reactions

The compound contains several reducible groups, including the sulfonyl and carbonyl moieties .

Sulfonyl Reduction

The methylsulfonyl group can be reduced to a thioether using strong reducing agents:

Amide Reduction

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride:

-

Oxidation Reactions

The compound's sulfur-containing groups are susceptible to oxidation reactions .

Sulfoxide Formation

Mild oxidizing agents can convert the methylsulfonyl group to a sulfoxide:

-

Complexation Reactions

The benzothiazole ring and the carboxylic acid group can participate in complexation reactions with metal ions .

Metal Complexation

The compound can form complexes with transition metal ions:

Where L represents the ligand (our compound) and M represents a metal ion.

4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid exhibits a rich variety of chemical reactions due to its diverse functional groups. These reactions include nucleophilic substitutions, hydrolysis, reductions, oxidations, and complexation reactions. Understanding these reactions is crucial for potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities. The sulfonamide group in this compound enhances its interaction with biological targets, making it effective against various bacterial strains. Studies have shown that similar compounds possess antibacterial and antifungal properties, suggesting potential applications in treating infections .

Antitumor Activity

Compounds containing the benzothiazole structure have been identified as potential anticancer agents. In vitro studies demonstrate that derivatives of benzothiazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival .

Antiviral Effects

Recent investigations into related sulfonamide compounds have revealed antiviral properties against enteroviruses. The structural modifications seen in 4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid might enhance its efficacy against viral pathogens, warranting further exploration in antiviral drug development .

Synthesis Methodologies

The synthesis of 4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. Key steps include:

- Formation of Benzothiazole Derivative : Starting from appropriate thiophenol and halogenated compounds.

- Sulfonation Reaction : Introducing the methylsulfonyl group to enhance solubility and reactivity.

- Amidation : Coupling the benzothiazole with an amino acid derivative to form the final product.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those similar to our compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 10 µg/mL .

Case Study 2: Antitumor Efficacy

In another investigation, a series of benzothiazole derivatives were tested for their ability to inhibit cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds exhibited IC50 values ranging from 5 to 20 µM, indicating promising antitumor potential .

Mechanism of Action

The mechanism of action of 4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of benzothiazole derivatives with oxoacid side chains. Key structural analogues include:

Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound enhances polarity and solubility compared to electron-donating groups (e.g., methyl or methoxy) in analogues like 4-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-4-oxobutanoic acid .

- Biological Activity : 3-Benzoylpropionic acid derivatives (e.g., hypolipidemic agents) lack the benzothiazole ring but share the oxoacid motif, suggesting divergent biological targets compared to benzothiazole-based compounds .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The methylsulfonyl group in the target compound likely improves aqueous solubility relative to non-sulfonylated benzothiazoles (e.g., 5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid, CAS 311785-26-9) .

- Hydrogen Bonding: The 4-oxobutanoic acid moiety facilitates stronger hydrogen-bonding interactions compared to simpler carboxylic acid derivatives, as inferred from graph-set analysis in crystallography studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-((6-(Methylsulfonyl)-1,3-benzothiazol-2-yl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzothiazole intermediates. For example, Friedel-Crafts acylation and Michael-type addition reactions are key steps (as seen in analogous syntheses of 4-oxobutanoic acid derivatives) . Optimization includes adjusting solvent systems (e.g., anhydrous THF for moisture-sensitive steps), temperature control (e.g., 0–5°C for ketone stabilization), and catalytic agents (e.g., Lewis acids for acylation). Characterization of intermediates using IR and UV-Vis spectroscopy ensures reaction progression .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Essential techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, amide, and ketone stretches) .

- Elemental Analysis : Confirms purity and molecular composition (±0.3% tolerance) .

- Melting Point Analysis : Validates crystalline stability (e.g., sharp melting points between 139–140°C for related benzothiazoles) .

- UV-Vis Spectroscopy : Detects conjugation in aromatic systems (e.g., λmax shifts due to methylsulfonyl substitution) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate and ecological impacts of this compound?

- Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks :

Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation under controlled pH/temperature.

Partitioning Analysis : Measure log P (octanol-water) to predict bioaccumulation.

Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity.

- Data Interpretation : Cross-reference with computational models (e.g., EPI Suite) to predict long-term environmental persistence .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish EC50/IC50 curves across cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) .

- Target Validation : Use siRNA or CRISPR-Cas9 to confirm mechanism specificity (e.g., COX-2 inhibition vs. NF-κB pathway modulation) .

- Structural Analog Comparison : Synthesize derivatives lacking the methylsulfonyl group to isolate bioactivity contributors .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs) .

- QSAR Modeling : Train models on datasets of benzothiazole analogs to correlate substituent effects (e.g., Hammett σ values) with activity .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) .

Q. How can spirocyclic or metal-coordinated derivatives of this compound be synthesized to enhance bioactivity?

- Methodological Answer :

- Spirocyclic Derivatives : React the compound with 2-oxa-spiro[3.4]octane-1,3-dione under Dean-Stark conditions to form six-membered rings .

- Metal Complexation : Use transition metals (e.g., Cu(II) or Zn(II)) in ethanol/water mixtures. Characterize complexes via cyclic voltammetry and X-ray crystallography .

- Bioactivity Testing : Compare antimicrobial activity of derivatives against Gram-positive bacteria (e.g., S. aureus) to parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.